Butamirate citrate

Vue d'ensemble

Description

Le citrate de butamirate est un antitussif central non opioïde largement utilisé pour traiter la toux sèche non productive. Il agit sur le centre de la toux dans le bulbe rachidien sans provoquer de suppression respiratoire . Ce composé est généralement prescrit sous forme de sirop, de comprimés à libération contrôlée et de solutions orales .

Méthodes De Préparation

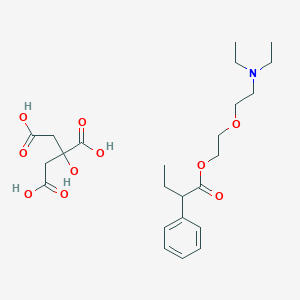

Voies de synthèse et conditions de réaction : La synthèse du citrate de butamirate implique l'estérification du 2-(2-diéthylaminoéthoxy)éthanol avec l'acide 2-phénylbutyrique. La réaction se produit généralement en présence d'un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique dans des conditions de reflux. L'ester résultant est ensuite purifié par distillation ou recristallisation .

Méthodes de production industrielle : Dans les milieux industriels, la production de citrate de butamirate suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et d'unités de distillation continues pour garantir un rendement élevé et une pureté optimale. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance (CLHP), sont utilisées pour surveiller la constance et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le citrate de butamirate subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes :

Hydrolyse : Des solutions aqueuses acides ou basiques sont couramment utilisées pour les réactions d'hydrolyse.

Principaux produits formés :

Produits d'hydrolyse : 2-(2-diéthylaminoéthoxy)éthanol et acide 2-phénylbutyrique.

Produits d'oxydation : Divers dérivés oxydés du citrate de butamirate.

4. Applications de la recherche scientifique

Le citrate de butamirate a plusieurs applications de recherche scientifique, notamment :

Médecine : Le citrate de butamirate est largement étudié pour son efficacité et sa sécurité en tant qu'antitussif.

Industrie : Le composé est utilisé dans la formulation de divers sirops contre la toux et solutions orales.

5. Mécanisme d'action

Le citrate de butamirate exerce son action antitussive en agissant sur le centre de la toux dans le bulbe rachidien. Il se lie à des récepteurs spécifiques, réduisant l'activité du réflexe de la toux. En outre, il possède des effets anticholinergiques et bronchodilatateurs non spécifiques, qui contribuent à améliorer la fonction respiratoire .

Composés similaires :

Oxeladine : Chimiquement apparenté au citrate de butamirate, l'oxeladine possède un groupe éthyle supplémentaire dans son acide carboxylique.

Pentoxyvérine : Un autre composé apparenté, la pentoxyvérine, possède les deux groupes éthyle de l'oxeladine remplacés par un groupe cyclopentyle.

Unicité du citrate de butamirate : Le citrate de butamirate est unique en raison de sa nature non opioïde, ce qui en fait une alternative plus sûre aux antitussifs à base d'opioïdes. Il possède également une large marge thérapeutique et est bien toléré même à des doses élevées .

Applications De Recherche Scientifique

Cough Management

Butamirate citrate is widely used to alleviate dry cough associated with various conditions, including:

- Respiratory infections : It helps reduce coughing caused by seasonal respiratory disorders.

- Chronic cough : Studies have shown its efficacy in managing chronic cough due to different etiologies, including irritative and carcinogenic causes .

Oncology Applications

Recent research indicates that this compound may have potential anti-tumor effects. In a study involving glioblastoma cell lines, butamirate demonstrated significant suppression of cell growth and migration, suggesting its utility as an adjunct therapy in cancer treatments. The compound was shown to inhibit key signaling pathways involved in tumor progression, such as EGFR and STAT3 .

Respiratory Function Improvement

This compound has been noted for its bronchospasmolytic effects, which can improve respiratory function by reducing airway resistance. This characteristic is particularly beneficial for patients with respiratory tract inflammation or conditions like asthma .

Case Study 1: Efficacy in Chronic Cough

A double-blind randomized study involving 60 patients compared this compound with clobutinol syrup for treating chronic cough. Results indicated that both treatments significantly improved cough frequency and severity; however, butamirate showed a statistically superior effect on cough frequency specifically related to carcinomas (p = 0.026) .

Case Study 2: Anti-Tumor Effects

In vitro studies on glioblastoma cells demonstrated that this compound effectively inhibited cell proliferation and migration. The treatment led to decreased phosphorylation of critical proteins involved in tumor growth and survival, indicating a potential role for butamirate in cancer therapy .

Table 1: Comparative Efficacy of this compound vs Clobutinol Syrup

| Parameter | This compound | Clobutinol Syrup | P-value |

|---|---|---|---|

| Cough Frequency Reduction | Significant (p = 0.026) | Not Significant | <0.05 |

| Severity Improvement | Highly Significant | Highly Significant | <0.001 |

Table 2: Effects of Butamirate on Glioblastoma Cell Lines

| Treatment | Cell Line | Growth Inhibition (%) | Migration Inhibition (%) |

|---|---|---|---|

| Control | U87MG | 0 | 0 |

| Butamirate | U87MG | 45 | 50 |

| Butamirate | U87MG-TMZR | 60 | 65 |

Safety Profile

While generally well-tolerated, this compound can cause side effects such as nausea and drowsiness in some patients . A notable case involved a pediatric patient who experienced methemoglobinemia following an overdose, highlighting the importance of dosage adherence .

Mécanisme D'action

Butamirate citrate exerts its antitussive action by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, it has non-specific anticholinergic and bronchospasmolytic effects, which help improve respiratory function .

Comparaison Avec Des Composés Similaires

Oxeladin: Chemically related to butamirate citrate, oxeladin has an additional ethyl group in its carboxylic acid.

Pentoxyverine: Another related compound, pentoxyverine, has both ethyl groups of oxeladin replaced by one cyclopentyl group.

Uniqueness of this compound: this compound is unique due to its non-opioid nature, making it a safer alternative to opioid-based cough suppressants. It also has a broad therapeutic range and is well-tolerated even at high doses .

Activité Biologique

Butamirate citrate is a centrally acting cough suppressant widely used in Europe for the treatment of cough due to various etiologies. Its pharmacological properties, mechanisms of action, and clinical efficacy have been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cough suppression, potential applications in oncology, and pharmacokinetic profiles.

This compound operates primarily as a cough suppressant without being chemically related to opium alkaloids, thus avoiding the risk of dependence. It is known to cross the blood-brain barrier and exert its effects by acting on the medulla oblongata, which is responsible for the cough reflex. Additionally, butamirate has been shown to possess non-specific anticholinergic and bronchospasmolytic properties, enhancing respiratory function and providing symptomatic relief from cough .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following oral administration, with significant metabolism occurring shortly thereafter. It is hydrolyzed within approximately 10 minutes, resulting in metabolites such as 2-phenylbutyric acid and diethylamino-ethoxyethanol , both of which also exhibit antitussive properties .

Table 1: Pharmacokinetic Data of this compound

| Parameter | Value |

|---|---|

| Absorption Time | ~10 minutes |

| Plasma Protein Binding | ~95% |

| Elimination Half-Life | Not detected in plasma; metabolites present |

| Metabolites | 2-phenylbutyric acid, diethylamino-ethoxyethanol |

Cough Suppression

Numerous clinical trials have demonstrated the efficacy of this compound in reducing both the frequency and severity of cough. A double-blind randomized study involving 60 patients compared this compound linctus with clobutinol syrup over five days. Both treatments resulted in significant improvements (p < 0.001) in cough severity and frequency; however, this compound showed superior efficacy specifically for patients with cough due to carcinomas (p = 0.026) .

Case Study: Glioblastoma Treatment

Recent research has explored the potential use of this compound beyond cough suppression. A study indicated that butamirate effectively inhibited the growth of glioblastoma cell lines (U87MG) by suppressing STAT3 transcriptional activity, which is crucial for tumor survival and proliferation. The study found that butamirate treatment led to decreased phosphorylation levels of EGFR, STAT3, ERK, and AKT compared to untreated controls .

Comparative Studies

A comparative evaluation highlighted that both this compound and clobutinol syrup had similar overall effectiveness in treating cough; however, specific patient demographics showed varying responses. For instance, patients with chronic cough due to malignancies responded better to butamirate than clobutinol .

Table 2: Comparative Efficacy of this compound vs. Clobutinol Syrup

| Treatment | Improvement in Cough Frequency | Improvement in Cough Severity | Statistical Significance |

|---|---|---|---|

| This compound | Yes (p = 0.026 for carcinomas) | Yes (p < 0.001) | Significant |

| Clobutinol Syrup | Yes | Yes | Not significant |

Side Effects and Tolerability

This compound is generally well tolerated; however, some patients have reported side effects such as nausea and drowsiness. In clinical trials comparing it with other antitussive agents, side effects were minimal and comparable across treatment groups .

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKMHUAWFDGPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046270 | |

| Record name | Butamirate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18109-81-4 | |

| Record name | Butamirate citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18109-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butamirate citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butamirate citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAMIRATE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.